3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid involves the reaction of 2-arsonophenylhydrazine with 5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid . The reaction typically occurs under slightly acidic conditions and is soluble in alcohol and semi-soluble in water .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pH conditions. The product is then purified through filtration and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the arsonophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include various oxidation states of arsenic and substituted derivatives of the original compound .
Scientific Research Applications
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid involves its ability to form specifically colored metal ion complexes in aqueous media . The compound reacts with calcium ions to produce a color change, which can be measured spectrophotometrically . This reaction occurs under slightly acidic conditions and is highly specific for calcium .
Comparison with Similar Compounds
Similar Compounds
Arsenazo I: Another metallochrome indicator used for detecting calcium and other metal ions.
Arsenazo II: Similar to Arsenazo III but with different spectral properties and applications.
Uniqueness
3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid is unique due to its high specificity for calcium and its ability to produce absorbance peaks in the 600-660 nm range . This makes it particularly useful for detecting calcium levels in biological samples .
Properties
CAS No. |
61102-74-7 |
---|---|
Molecular Formula |
C16H13AsN2O11S2 |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C16H13AsN2O11S2/c20-13-6-8(31(25,26)27)5-9-14(32(28,29)30)7-12(16(21)15(9)13)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
XWTFKMWJYXDNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C3C=C(C=C(C3=C2O)O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.